molecular formula C17H18ClN3O2 B8777821 3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]- CAS No. 541505-14-0

3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]-

Cat. No. B8777821
Key on ui cas rn: 541505-14-0
M. Wt: 331.8 g/mol
InChI Key: VLJSBQSZEAUVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07173135B2

Procedure details

A mixture of 3-cyano-4-hydroxy-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinoline (313 mg) and phosphoryl chloride (1.8 ml) in acetonitrile (10 ml) was refluxed and stirred for 20 hours. After cooling, the solution was evaporated to dryness. The flask containing the residue was filled with ice chips and excess concentrated aqueous ammonia (25 ml) was added. This mixture was allowed to warm up while stirring overnight. The product was filtered off and dried under high vacuum overnight. The title compound was obtained as a white solid (225 mg, 68%); NMR spectrum: (DMSOd6) 1.80 (m, 2H), 1.98 (m, 2H), 2.18 (s, 3H), 2.27 (m, 2H), 2.58 (m, 2H), 3.94 (s, 3H), 4.72 (m, 1H), 6.92 (d, 1H), 7.09 (d, 1H), 8.93 (s, 1H); Mass spectrum: M+H+ 332.
Name
3-cyano-4-hydroxy-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinoline
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:12]=1O)=[C:10]([O:14][CH:15]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1)[CH:9]=[C:8]([O:22][CH3:23])[CH:7]=2)#[N:2].P(Cl)(Cl)([Cl:26])=O>C(#N)C>[Cl:26][C:12]1[C:11]2[C:6](=[CH:7][C:8]([O:22][CH3:23])=[CH:9][C:10]=2[O:14][CH:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)[N:5]=[CH:4][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
3-cyano-4-hydroxy-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinoline
Quantity
313 mg
Type
reactant
Smiles
C(#N)C=1C=NC2=CC(=CC(=C2C1O)OC1CCN(CC1)C)OC
Name
Quantity
1.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
The flask containing the residue
ADDITION
Type
ADDITION
Details
was filled with ice chips and excess concentrated aqueous ammonia (25 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm up
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=CC(=C12)OC1CCN(CC1)C)OC)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.